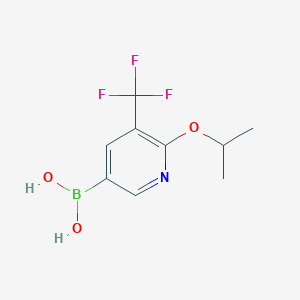

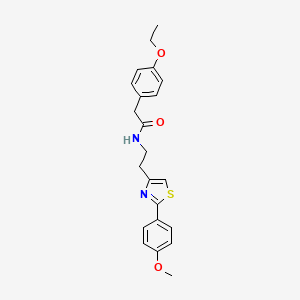

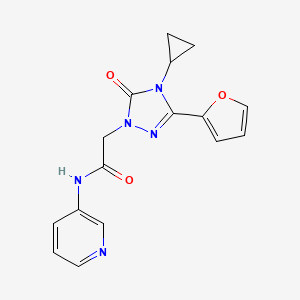

Ethyl 4-((4-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of Ethyl [(4-methoxybenzyl)amino]acetate . This compound is used in research and development .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, similar compounds such as 4-Methoxybenzyl alcohol are used in the preparation of semiconductors, nanosheets, and nanocrystals . They are also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .科学的研究の応用

Synthesis of Quinoline Derivatives

Quinoline derivatives are crucial in the synthesis of complex organic molecules due to their diverse biological activities and applications in medicinal chemistry. For instance, Kametani et al. (1971) demonstrated the phenolic oxidative coupling of related quinoline derivatives, highlighting their role in synthesizing indenoisoquinolines, which are important scaffolds in organic and medicinal chemistry (Kametani et al., 1971).

Preparation of NMDA Receptor Antagonists

Ornstein et al. (1991) prepared diastereomers of ethyl 6-oxo-2-(methoxycarbonyl)decahydroisoquinoline-3-carboxylic acid, which served as intermediates for creating conformationally constrained acidic amino acids, acting as NMDA receptor antagonists. This underscores the potential of quinoline derivatives in developing treatments for neurological disorders (Ornstein et al., 1991).

Antimicrobial Activity

Desai et al. (2007) synthesized new quinazoline derivatives, showing potential as antimicrobial agents against various bacteria and fungi, demonstrating the relevance of quinoline derivatives in discovering new antibiotics (Desai et al., 2007).

Novel Synthetic Methodologies

Yoo et al. (1990) discussed the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, presenting a new protecting group strategy for carboxylic acids in synthetic chemistry, which can be essential for the development of novel synthetic routes for quinoline derivatives (Yoo et al., 1990).

Fluorophores and Biochemical Studies

Quinoline derivatives are known for their efficiency as fluorophores, widely utilized in biochemistry and medicine for studying various biological systems. Aleksanyan and Hambardzumyan (2013) explored reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, aiming to obtain new quinoline derivatives for potential applications as sensitive and selective compounds in biochemical assays (Aleksanyan & Hambardzumyan, 2013).

作用機序

Mode of Action

Based on its structural similarity to other quinoline derivatives, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Like other similar compounds, its bioavailability may be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

特性

IUPAC Name |

ethyl 4-[(4-methoxyphenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-4-27-21(25)17-19(22-12-14-8-10-15(26-3)11-9-14)16-7-5-6-13(2)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEDAMGPAJZBOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((4-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2989034.png)

![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)

![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)

![5-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2989045.png)

![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)

![Butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2989055.png)